Bienvenue dans la boutique en ligne BenchChem!

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

TrkA inhibitor scaffold differentiation kinase selectivity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (CAS 1203351-62-5) is a synthetic small molecule featuring a pyridazinone heterocycle linked via a propyl spacer to a 4-(trifluoromethyl)benzamide moiety. It is classified as a six-membered heterocyclic benzamide derivative and is specifically exemplified (Example in Merck Sharp & Dohme Corp.'s patent WO2015148344.

Molecular Formula C15H14F3N3O2
Molecular Weight 325.291
CAS No. 1203351-62-5
Cat. No. B2667933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide
CAS1203351-62-5
Molecular FormulaC15H14F3N3O2
Molecular Weight325.291
Structural Identifiers
SMILESC1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H14F3N3O2/c16-15(17,18)12-6-4-11(5-7-12)14(23)19-8-2-10-21-13(22)3-1-9-20-21/h1,3-7,9H,2,8,10H2,(H,19,23)
InChIKeyHGSJPLPYLNEGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (CAS 1203351-62-5): A Patented TrkA Kinase Inhibitor Candidate


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide (CAS 1203351-62-5) is a synthetic small molecule featuring a pyridazinone heterocycle linked via a propyl spacer to a 4-(trifluoromethyl)benzamide moiety . It is classified as a six-membered heterocyclic benzamide derivative and is specifically exemplified (Example 59) in Merck Sharp & Dohme Corp.'s patent WO2015148344 [1]. The compound has been curated in authoritative drug-target databases as a potent inhibitor of Tropomyosin-related kinase A (TrkA/NTRK1), a clinically validated target for pain and oncology indications [1][2]. Its patented status covers therapeutic applications in chronic pain, neuropathic pain, pruritus, and various solid tumors, positioning it as a multi-indication research candidate within the competitive Trk inhibitor landscape [2].

Why Generic Substitution is Not Feasible for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide in Targeted Research


Simple in-class substitution is not viable because TrkA inhibitors are highly sensitive to structural variations in the hinge-binding heterocycle and the solvent-exposed region [1]. N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide features a specific 6-oxopyridazine core and a critical 4-trifluoromethylbenzamide pharmacophore that dictate its unique TrkA binding mode and selectivity profile against related TrkB/TrkC kinases [1]. Furthermore, its patent-protected composition of matter in WO2015148344 explicitly covers this precise chemical structure for chronic pain, neuropathic pain, and oncology applications, meaning any generic substitution would lack the same intellectual property (IP) freedom-to-operate and target-specific pharmacological validation curated in authoritative databases like TTD and DrugMap [2][3].

Quantitative Differentiation Evidence for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide vs. Comparators


Distinct Pyridazinone-Benzamide Scaffold vs. Clinical Pan-Trk Inhibitors (Larotrectinib, Entrectinib)

Unlike the clinically approved pan-Trk inhibitors Larotrectinib (a pyrazolo[1,5-a]pyrimidine macrocycle) and Entrectinib (an indazole-based chemotype), the target compound incorporates a 6-oxopyridazin-1(6H)-yl moiety connected via a propyl linker to a 4-trifluoromethylbenzamide group [1]. This specific scaffold was explicitly claimed in patent WO2015148344 as a six-membered heteroaryl benzamide series distinct from earlier Trk inhibitor chemotypes, potentially offering a different selectivity fingerprint against off-target kinases [1]. While direct comparative IC50 data for this exact compound against Larotrectinib or Entrectinib are not publicly available, its structural classification as a Type I kinase inhibitor targeting the TrkA active conformation has been validated through its inclusion in authoritative databases tracking patented TrkA inhibitors [2].

TrkA inhibitor scaffold differentiation kinase selectivity pain oncology

Multi-Indication Patent Protection: Dual Pain and Oncology Coverage

The target compound is specifically protected under patent WO2015148344 for both chronic pain (ICD-11: MG30) and neuropathic pain (ICD-11: 8E43.0), as well as solid tumors/cancer (ICD-11: 2A00-2F9Z) and thymic cancer (ICD-11: 2C27), plus pruritus (ICD-11: EC90) [1][2]. This dual pain-oncology indication profile contrasts with Larotrectinib and Entrectinib, which are primarily approved and positioned for NTRK-fusion positive solid tumors, not chronic pain. The compound's inclusion as a patented TrkA inhibitor specifically for pain applications provides a differentiated therapeutic positioning for research programs focused on non-oncology TrkA-mediated indications [2].

chronic pain neuropathic pain oncology TrkA patent protection

Structural Differentiation from Close Pyridazinone-Benzamide Analogs via Trifluoromethyl Substitution Pattern

Within the pyridazinone-benzamide chemical series disclosed in patent WO2015148344, the target compound features a para-trifluoromethyl (-CF3) substitution on the benzamide ring [1]. Closely related analogs from the same patent family, such as those exemplified in WO2015143654 (e.g., Example 60, classified as 'Six-membered heterocyclic benzamide derivative 3'), bear different substitution patterns [2]. The 4-CF3 group is a critical determinant of lipophilicity (calculated logP ~3.74) and metabolic stability, as established in medicinal chemistry literature for kinase inhibitors . While explicit comparative IC50 data between these specific examples are not publicly disclosed in the patent or databases, the SAR trends within the patent genus indicate that the 4-CF3-benzamide moiety was specifically selected for optimal TrkA potency and selectivity [1].

pyridazinone benzamide trifluoromethyl SAR TrkA

Dual TrkA/ROS1 Inhibitory Profile vs. TrkA-Selective Chemotypes

According to DrugMap curation, the 'Six-membered heterocyclic benzamide derivative' class, which includes the target compound, has been mapped as an inhibitor of both TrkA (NTRK1) and the proto-oncogene c-Ros (ROS1) [1]. This dual TrkA/ROS1 profile mirrors that of Entrectinib but differs from more TrkA-selective inhibitors. For comparison, the clinically approved TrkA-selective peptide-based inhibitor or antibody approaches (e.g., anti-NGF mAbs like Tanezumab) lack ROS1 activity entirely and operate via a different mechanism. Explicit dual inhibition IC50 values for this specific compound are not yet publicly available; however, the target annotation in DrugMap provides a strong rationale for its procurement as a dual TrkA/ROS1 chemical probe [1].

TrkA ROS1 dual inhibition kinase profiling oncology

High-Value Research and Procurement Application Scenarios for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide


Chemical Probe for TrkA-Mediated Pain Pathway Investigation

Given its patent-protected status specifically for chronic pain (MG30) and neuropathic pain (8E43.0) [1], this compound is ideally suited as a small-molecule chemical probe for dissecting TrkA/NGF signaling in preclinical pain models. Researchers investigating non-opioid analgesic mechanisms can employ this structurally distinct pyridazinone-benzamide scaffold to validate TrkA as a target in nerve injury, inflammatory pain, or chemotherapy-induced peripheral neuropathy models, where its dual TrkA/ROS1 inhibition may confer differentiated efficacy compared to anti-NGF biologics [2].

Scaffold-Hopping Reference for Trk Inhibitor Medicinal Chemistry

For medicinal chemistry teams engaged in Trk inhibitor lead optimization, this compound serves as a key reference point for the pyridazinone-benzamide chemotype. Its 4-CF3 substitution pattern, propyl linker length, and 6-oxopyridazine hinge-binding motif provide a distinct SAR data point compared to the extensively characterized pyrazolo[1,5-a]pyrimidine (Larotrectinib) and indazole (Entrectinib) scaffolds [3]. Procurement enables direct head-to-head comparisons in biochemical TrkA assays and cellular target engagement studies to benchmark novel in-house series.

Dual TrkA/ROS1 Inhibitor Research Tool for NTRK/ROS1-Driven Cancer Models

As a database-curated dual TrkA/ROS1 inhibitor [2], this compound is valuable for oncology research groups studying cancers harboring both NTRK gene fusions and ROS1 rearrangements. It can be used as a comparator tool compound alongside Entrectinib to evaluate differential cellular potency, kinase selectivity profiles, and resistance mechanisms in Ba/F3 cells engineered with various NTRK and ROS1 fusion variants.

IP-Secured Lead Compound for Pruritus and Dermatological Research

The compound's patented indication for pruritus (ICD-11: EC90) [1] positions it uniquely within the TrkA inhibitor landscape, as no currently approved Trk inhibitor addresses chronic itch. Dermatology and immunology research groups investigating NGF-TrkA signaling in atopic dermatitis, psoriasis, or chronic idiopathic pruritus can procure this compound as an IP-protected starting point for developing topical or systemic TrkA-targeted antipruritic agents.

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.